1,3-Dioxane-5,5-dimethanamine

Description

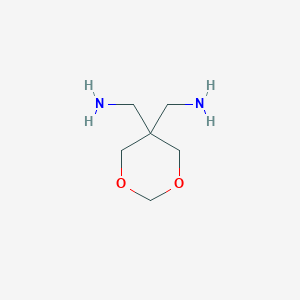

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

[5-(aminomethyl)-1,3-dioxan-5-yl]methanamine |

InChI |

InChI=1S/C6H14N2O2/c7-1-6(2-8)3-9-5-10-4-6/h1-5,7-8H2 |

InChI Key |

PVGDTRYBROZOIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)(CN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxane 5,5 Dimethanamine and Its Derivatives

Strategies for the Construction of the 1,3-Dioxane (B1201747) Core bearing C-5 Substitution

The formation of the 1,3-dioxane ring system, particularly with substituents at the C-5 position, is a foundational step in the synthesis of the target compound. Various classical and modern organic reactions are employed to achieve this structural motif.

Cyclization Reactions involving Polyols and Aldehydes (e.g., Pentaerythritol-derived precursors)

A prevalent and established method for constructing the 1,3-dioxane ring involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. organic-chemistry.orgthieme-connect.de For the synthesis of C-5 substituted dioxanes, pentaerythritol (B129877) and its derivatives are particularly useful starting materials. Pentaerythritol, possessing a central carbon atom bonded to four hydroxymethyl groups, can react with formaldehyde (B43269) or other aldehydes in the presence of an acid catalyst to form a stable cyclic acetal (B89532). This reaction efficiently yields 1,3-dioxane-5,5-dimethanol, a key intermediate where two hydroxymethyl groups are positioned at the C-5 of the dioxane ring.

The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from two hydroxyl groups of the polyol to form a six-membered ring. The use of a Dean-Stark apparatus is common to remove the water formed during the reaction, driving the equilibrium towards the product. organic-chemistry.org Zirconium sulfate-silica has also been reported as an effective catalyst for the condensation reaction of pentaerythritol with aldehydes and ketones, particularly under microwave irradiation. sioc-journal.cn

Table 1: Examples of Catalysts and Conditions for 1,3-Dioxane Formation from Polyols

| Catalyst | Reactants | Conditions | Product | Reference |

| p-Toluenesulfonic acid | 1,3-Propanediol, Carbonyl compound | Refluxing toluene, Dean-Stark apparatus | 1,3-Dioxane | organic-chemistry.org |

| Zirconium sulfate-silica | Pentaerythritol, Aldehyde/Ketone | Microwave irradiation | Pentaerythritol diacetal | sioc-journal.cn |

| Acid catalyst (e.g., H₂SO₄) | Pentaerythritol, Formaldehyde | Reflux heating | 1,3-Dioxane-5,5-dimethanol |

Synthesis via 1,3-Dioxan-5-one (B8718524) Intermediates

An alternative strategy for accessing C-5 substituted 1,3-dioxanes is through the use of 1,3-dioxan-5-one intermediates. These ketones are versatile building blocks that allow for the introduction of various functionalities at the C-5 position. researchgate.netscispace.com 1,3-Dioxan-5-one derivatives can be synthesized from dihydroxyacetone dimer and trialkoxyalkanes in the presence of an acid catalyst like acetic acid. scispace.com A notable example is the preparation of 2,2-dimethyl-1,3-dioxan-5-one (B43941), which serves as a precursor for more complex structures. researchgate.netchemicalbook.com

Once the 1,3-dioxan-5-one is formed, the ketone functionality can undergo a variety of reactions, including aldol (B89426) condensations and reductive aminations, to introduce substituents at the C-5 position. nih.govgoogle.com This approach offers a high degree of control over the stereochemistry and functionality at this critical position. For instance, proline-catalyzed aldol reactions of 2,2-dimethyl-1,3-dioxan-5-one with aldehydes have been investigated to achieve diastereoselectivity. researchgate.net

Formation from 1,3-Diketone Precursors

The synthesis of the 1,3-dioxane ring can also be achieved starting from 1,3-diketone precursors. While less common for the direct synthesis of 1,3-Dioxane-5,5-dimethanamine, this method is relevant for creating certain substituted dioxanes. The reaction of a 1,3-diketone with a suitable diol or formaldehyde source under acidic conditions can lead to the formation of the dioxane ring. For example, 2-fluoro-1,3-diketones have been used in condensation reactions to synthesize 4-fluorinated isoxazoles bearing a dioxane moiety. academie-sciences.fr

Introduction and Functionalization of Geminal Aminomethyl Moieties at the C-5 Position

Following the construction of the 1,3-dioxane core, the next crucial phase is the introduction of the two aminomethyl groups at the C-5 position.

Reductive Amination Pathways

Reductive amination is a powerful and direct method for converting carbonyl compounds into amines. thieme-connect.de In the context of this compound synthesis, this pathway would typically start from a precursor containing two carbonyl groups (or their synthetic equivalents) at the C-5 position of the dioxane ring. For example, a 1,3-dioxane-5,5-dicarbaldehyde could be subjected to reductive amination with ammonia (B1221849) and a suitable reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the amine. This one-pot procedure is often efficient and avoids the isolation of unstable intermediates. thieme-connect.de Raney Nickel is a known catalyst for the reductive amination of diones to diamines. mdpi.com A patent describes the reductive amination of 1,3-dioxan-5-one to introduce an amino group, which could be a stepping stone to the target diamine. google.com

Nucleophilic Substitution Reactions for Amine Introduction

An alternative route to introduce the amine functionalities is through nucleophilic substitution reactions. This approach typically involves a starting material where the C-5 position of the 1,3-dioxane ring is substituted with two leaving groups, such as halogens or tosylates. A patent describes the synthesis of 5,5-bis(bromomethyl)-1,3-dioxane (B8684678) from 2,2-bis(bromomethyl)-1,3-propanediol (B29016) and formaldehyde. googleapis.com This di-bromide can then react with a nitrogen nucleophile, such as sodium azide (B81097), to form a diazide intermediate. googleapis.com Subsequent reduction of the azide groups, commonly achieved by catalytic hydrogenation using a palladium catalyst, yields the desired this compound. googleapis.com This multi-step process, while longer, is a reliable method for installing the geminal aminomethyl groups.

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

| Precursor | Reagent(s) | Intermediate | Final Step/Reagent | Product | Reference |

| 2,2-Bis(bromomethyl)-1,3-propanediol, Formaldehyde | HCl | 5,5-Bis(bromomethyl)-1,3-dioxane | 1. Sodium azide2. H₂/Pd-CaCO₃ | This compound | googleapis.com |

| 1,3-Dioxane-5,5-dicarbaldehyde (hypothetical) | Ammonia, Reducing agent (e.g., NaBH₃CN) | Di-imine | - | This compound | thieme-connect.de |

| 1,3-Dioxan-5-one | Ammonia, Reducing agent | 1,3-Dioxan-5-amine | Further functionalization | C-5 amino-substituted dioxanes | google.com |

Direct Amination Approaches

Direct amination strategies offer an efficient route to introduce amine groups onto a pre-existing 1,3-dioxane framework. One documented method involves a multi-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol. This precursor is first reacted with formaldehyde in the presence of concentrated hydrochloric acid to form 5,5-bis(bromomethyl)-1,3-dioxane. Subsequent treatment with sodium azide in dimethylformamide yields 5,5-bis(azidomethyl)-1,3-dioxane. Finally, reduction of the diazide, for instance using palladium on calcium carbonate in ethanol, affords the target compound, this compound. googleapis.com

Another approach to direct amination involves the use of arylhydroxylamines as aminating agents. While not specifically demonstrated on this compound itself, Fe-catalyzed direct α-C-H amination of 1,3-dicarbonyl compounds has been shown to be effective. organic-chemistry.org This method utilizes iron(II) chloride as a catalyst in p-dioxane at moderate temperatures, providing a pathway to α-amino carbonyl derivatives with high N-selectivity. organic-chemistry.org This strategy could potentially be adapted for the amination of suitable 1,3-dioxane precursors.

Reductive amination of 1,3-dioxan-5-one derivatives also presents a viable pathway. For instance, 1,3-dioxan-5-ones can be subjected to reductive amination to produce 2-amino-1,3-propanediol (B45262) derivatives after deacetalization. google.com This highlights the potential of using ketone-functionalized dioxanes as precursors for the introduction of amine groups.

Mannich-type Reactions for Amine Integration

The Mannich reaction is a powerful multicomponent reaction for the formation of C-C bonds and the introduction of amino groups. beilstein-journals.orgorganic-chemistry.org This reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. nih.gov In the context of 1,3-dioxane synthesis, a variation of the Mannich reaction can be employed to integrate amine functionalities.

The general mechanism of the Mannich reaction involves the formation of an iminium ion from the reaction of the amine and the aldehyde. This electrophilic iminium ion then reacts with a nucleophile, such as an enolizable ketone or an electron-rich aromatic compound. beilstein-journals.orgorganic-chemistry.orgnih.govthieme-connect.de While direct application to form this compound is not extensively documented in the provided results, the principles of the Mannich reaction are relevant to the synthesis of complex amine-containing molecules. For instance, the Petasis reaction, a borono-Mannich reaction, utilizes boronic acids as the nucleophilic component and is compatible with various functional groups. nih.gov

The synthesis of novel bacterial topoisomerase inhibitors has utilized a reductive amination in the final step to introduce diversity, a strategy that shares mechanistic elements with the Mannich reaction by forming a C-N bond. nih.gov This demonstrates the utility of such amine-introducing reactions in the synthesis of complex molecules containing the 1,3-dioxane moiety.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral 1,3-dioxane derivatives is of significant interest for applications in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals.

Asymmetric Catalysis in Dioxane Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective construction of the 1,3-dioxane ring. One notable example is the highly enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde, which utilizes confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. acs.orguni-koeln.de This metal-free approach affords 1,3-dioxanes with good enantioselectivity. acs.org The resulting enantioenriched 1,3-dioxanes can be further transformed into optically active 1,3-diols without loss of enantiopurity, highlighting the synthetic utility of this method. acs.orgresearchgate.net

Another approach involves the use of a chiral phosphoric acid catalyst for the asymmetric construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org This method has been successfully applied to produce optically active 1,3-polyol motifs. rsc.org Furthermore, phenylalanine-derived B-aryl-N-tosyloxazaborolidinones have been shown to mediate the enantioselective ring cleavage of prochiral dioxane acetals, which is a key step in the asymmetric desymmetrization of meso-1,3-diols. acs.org

Enantioselective Introduction of Amine Functionalities

The enantioselective introduction of amine functionalities into the 1,3-dioxane framework is crucial for the synthesis of chiral this compound derivatives. While direct methods for the enantioselective diamination of the 5-position of the 1,3-dioxane ring are not explicitly detailed in the provided results, general strategies for the enantioselective amination of C(sp³)–H bonds are relevant. rsc.org These methods often involve transition-metal catalysis or organocatalysis to achieve high levels of enantioselectivity. rsc.org

The synthesis of chiral vicinal ethylenediamines has been achieved with high diastereoselectivity through the nucleophilic di- and monofluoromethylation of α-amino N-tert-butanesulfinimines. cas.cn This approach, which controls the stereochemistry of the newly formed C-N bond, could potentially be adapted for the synthesis of chiral diamines on a dioxane scaffold. The use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a well-established strategy for the asymmetric synthesis of amines. nih.gov

Modern Approaches to Amine Synthesis within Dioxane Frameworks

Recent advancements in catalysis have opened up new avenues for the synthesis of amine-containing dioxane derivatives, with a focus on more sustainable and efficient methods.

Metal-Free Catalysis for N-Heterocyclic Architectures

The use of metal-free catalysts is a growing trend in organic synthesis due to their lower cost, reduced toxicity, and environmental benefits. rsc.org N-Heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) have emerged as powerful metal-free catalysts for a variety of transformations. acs.orgresearchgate.net

NHOs have been utilized as catalysts for the ring-opening polymerization of functional aliphatic carbonates derived from 2,2-bis(hydroxymethyl)propionic acid, which share a structural resemblance to the 1,3-dioxane framework. acs.orgmpg.de By tuning the reaction conditions, such as temperature, the reactivity of the NHO catalyst can be controlled to favor ring-opening polymerization over side reactions. acs.orgmpg.de

Metal-free multicomponent reactions (MCRs) also offer an efficient way to construct complex N-heterocyclic frameworks. rsc.org These reactions, often catalyzed by organocatalysts, can generate molecular diversity in a single step. For instance, ultrasound-assisted, iodine-catalyzed tandem one-pot protocols have been developed for the synthesis of polysubstituted pyrroles from simple starting materials under solvent-free conditions. nih.gov While not directly applied to this compound, these metal-free catalytic systems showcase the potential for developing novel and sustainable synthetic routes to complex amine-containing heterocyclic compounds.

Utilizing Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and widely utilized reagent in organic synthesis, primarily functioning as a one-carbon synthon. scirp.org Its principal application involves the formylation of compounds containing active methyl or methylene (B1212753) groups, leading to the formation of enamine or enaminone derivatives. scirp.org This reactivity is particularly valuable in the construction of various heterocyclic systems.

While direct synthetic routes to this compound using DMF-DMA are not prominently documented, the application of DMF-DMA in the synthesis of 1,3-dioxane derivatives is established. A key example is its reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione, an organic compound commonly known as Meldrum's acid. wikipedia.org Meldrum's acid features a highly acidic methylene group positioned between two carbonyl groups within the 1,3-dioxane framework, making it an ideal substrate for reaction with DMF-DMA. wikipedia.org

The reaction involves the condensation of Meldrum's acid with N,N-dimethylformamide dimethyl acetal. In this process, the active methylene group of Meldrum's acid attacks the electrophilic carbon of DMF-DMA, leading to the elimination of two methanol (B129727) molecules and the formation of a stable enamine derivative, 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. scirp.orglookchem.com This enaminone is a valuable intermediate for further synthetic transformations. The general reaction of DMF-DMA with 1,3-dicarbonyl compounds to yield enamines is a well-established synthetic strategy. scirp.org

Table 1: Key Compounds in the Synthesis of 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

| Compound Name | Role | CAS Number | Molecular Formula | Molar Mass (g·mol−1) | Melting Point (°C) |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Starting Material | 2033-24-1 | C₆H₈O₄ | 144.126 | 94–95 (decomposes) |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent/Building Block | 4637-24-5 | C₅H₁₃NO₂ | 119.16 | -85 |

| 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Product | 75039-60-0 | C₉H₁₃NO₄ | 199.20 | 120–123 |

Data sourced from references wikipedia.orglookchem.comsigmaaldrich.com.

Structural Elucidation and Spectroscopic Characterization of 1,3 Dioxane 5,5 Dimethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis of Proton Environments and Coupling Patterns

Specific experimental ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons within 1,3-Dioxane-5,5-dimethanamine, are not available in the reviewed literature. Such data would be essential to confirm the presence and connectivity of the methylene (B1212753) protons on the dioxane ring and the aminomethyl side chains.

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum for this compound, which would identify the chemical environments of the six carbon atoms in the molecule, has not been published in the located sources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information from advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) is not available. These techniques would be required to definitively assign proton and carbon signals and to establish the complete bonding framework of the molecule.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Identification of Amine and Ether Linkages

An experimental Infrared (IR) spectrum for this compound is not documented in the available literature. An IR spectrum would be critical for identifying the characteristic vibrational frequencies of the N-H bonds in the primary amine groups and the C-O-C stretching of the dioxane ether linkages.

Raman Spectroscopic Complementary Studies

No Raman spectroscopy data for this compound could be found. Raman analysis would serve as a valuable complement to IR spectroscopy, particularly for observing symmetric vibrations and providing further insight into the molecular structure.

Without access to primary research articles containing this specific information, a detailed and scientifically accurate article on the structural elucidation and spectroscopic characterization of this compound cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₆H₁₄N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

This precise mass measurement is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different elemental compositions. In a typical HRMS analysis, the compound would be ionized, often forming protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), and their exact mass-to-charge ratios measured.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₆H₁₄N₂O₂ | 146.1055 |

| [M+H]⁺ | C₆H₁₅N₂O₂⁺ | 147.1133 |

| [M+Na]⁺ | C₆H₁₄N₂NaO₂⁺ | 169.0953 |

| [M+K]⁺ | C₆H₁₄N₂KO₂⁺ | 185.0692 |

This data is theoretical and based on the elemental composition.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions provides a "fingerprint" that is invaluable for structural elucidation. libretexts.org While a specific experimental mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the known behavior of aliphatic amines and cyclic ethers. researchgate.netuobasrah.edu.iq

The primary fragmentation pathways would likely involve:

Alpha-Cleavage: The carbon-carbon bond adjacent to the nitrogen atoms is a common site of cleavage in amines. This would lead to the loss of a •CH₂NH₂ radical and the formation of a stable iminium ion.

Ring Fragmentation: The 1,3-dioxane (B1201747) ring can undergo cleavage, leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 146 | [C₆H₁₄N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₅H₁₂N₂O]⁺• | Loss of formaldehyde (CH₂O) from the dioxane ring |

| 115 | [C₅H₁₁N₂O]⁺ | Loss of a •CH₂NH₂ radical via alpha-cleavage |

| 86 | [C₄H₈NO]⁺ | Cleavage of the C-C bond between the quaternary carbon and a CH₂NH₂ group, followed by ring opening |

| 30 | [CH₄N]⁺ | •CH₂NH₂ fragment |

This table represents a theoretical fragmentation pattern based on established chemical principles.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound could be located, the expected solid-state architecture can be inferred from studies on related 1,3-dioxane derivatives. nih.govacs.orgresearchgate.net

The 1,3-dioxane ring is expected to adopt a stable chair conformation. The two aminomethyl groups are attached to the C5 position, a quaternary center. In the solid state, the molecular packing would be influenced by intermolecular hydrogen bonding between the amine groups of adjacent molecules, potentially forming a complex three-dimensional network.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted 1,3-dioxanes nih.gov |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups for achiral organic molecules |

| Key Conformation | Chair conformation of the 1,3-dioxane ring | Energetically most favorable for six-membered rings |

| Intermolecular Forces | Hydrogen bonding between N-H and O atoms | Presence of primary amine and ether functionalities |

This data is predictive and based on the analysis of analogous structures. Experimental determination would be required for confirmation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. nih.gov This analysis is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. For this compound (C₆H₁₄N₂O₂), the theoretical elemental composition can be precisely calculated. webqc.org

An experimental result that falls within an acceptable range (typically ±0.4%) of the theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 49.29 | 49.15 |

| Hydrogen (H) | 9.65 | 9.72 |

| Nitrogen (N) | 19.16 | 19.08 |

| Oxygen (O) | 21.89 | 22.05 |

Theoretical values are calculated from the molecular formula C₆H₁₄N₂O₂. webqc.org Hypothetical experimental values are provided for illustrative purposes.

Theoretical and Computational Investigations of 1,3 Dioxane 5,5 Dimethanamine

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring in C-5 Substituted Systems

The 1,3-dioxane ring, like cyclohexane (B81311), is not planar and exists in various conformations. The presence of substituents on the ring significantly influences the equilibrium between these forms. For C-5 substituted systems, this analysis is crucial for understanding how the substituent dictates the ring's preferred spatial arrangement.

The 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.de However, other higher-energy conformers, such as the twist-boat (or simply twist), also exist on the potential energy surface. researchgate.netresearchgate.net The chair conformer is significantly more stable than the twist conformers. researchgate.net For instance, ab initio molecular orbital theory and density functional theory (DFT) calculations on the parent 1,3-dioxane molecule show the chair form to be more stable than the 2,5-twist conformer by approximately 4.7-5.2 kcal/mol. researchgate.net

The interconversion between chair forms proceeds through various flexible forms, including twist and boat conformations, which act as transition states or high-energy intermediates. researchgate.net Quantum-chemical studies have identified multiple pathways for these conformational isomerizations. researchgate.net While the chair and twist-boat conformers are the most discussed, other forms like the half-chair can act as transition states during the interconversion process. researchgate.net In some highly substituted derivatives, such as certain 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, the ring has been observed to adopt a half-boat or envelope conformation. researchgate.netresearchgate.net

| Conformer | Relative Energy (kcal/mol) vs. Chair (HF) researchgate.net | Relative Energy (kcal/mol) vs. Chair (DFT) researchgate.net |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

| 1,4-Twist | 6.03 ± 0.19 | 6.19 ± 0.8 |

The transition between different conformers is not instantaneous and requires overcoming specific energy barriers. These barriers determine the rate of conformational interconversion. For the 1,3-dioxane ring, the energy barrier for the chair-to-twist conversion is higher than that for cyclohexane due to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de

Computational studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have estimated the potential barriers for the interconversion of equatorial and axial chair conformers. researchgate.net The isomerization process can involve several transition states (TS). For example, in 5-ethyl-1,3-dioxane, the calculated energy barriers for the chair-to-twist interconversion pathways involve transition states with activation energies ranging from approximately 8.4 to 11.2 kcal/mol. researchgate.net The specific pathway and the height of the energy barriers are influenced by the nature of the substituent at the C-5 position. researchgate.netdoi.org

| Compound (Substituent) | ΔE (Cₐ - Cₑ) | TS-1 Barrier | TS-2 Barrier | TS-3 Barrier |

|---|---|---|---|---|

| 5-Ethyl | 0.6 | 9.1 | 10.4 | 11.2 |

| 5-Isopropyl | 1.0 | 8.7 | 10.6 | 12.0 |

| 5-tert-Butyl | 1.3 | 9.3 | 10.9 | - |

The specific conformational preferences of 1,3-dioxane-5,5-dimethanamine would be dictated by the two aminomethyl (-CH₂NH₂) groups at the C-5 position. While direct computational studies on this specific molecule are not widely available in the surveyed literature, the influence can be inferred from studies on other 5-substituted 1,3-dioxanes.

Substituents at the C-5 position can orient either axially or equatorially. For this compound, one aminomethyl group would be in a pseudo-axial position and the other in a pseudo-equatorial position relative to the chair conformation of the ring. The steric bulk of the aminomethyl groups will be a significant factor. Furthermore, the polar nature of the amino group allows for the possibility of intramolecular hydrogen bonding. An aminomethyl group could potentially form a hydrogen bond between one of its N-H protons and one of the ring's oxygen atoms, which could stabilize certain conformations. Such intramolecular hydrogen bonding has been observed to be a significant controlling factor in other substituted dioxanes, such as in 5-phenyl-1,3-dioxane where a C-H···O interaction stabilizes the axial conformer. nih.gov A similar N-H···O interaction in this compound could influence the conformational equilibrium and the rotational preference of the aminomethyl side chains.

Quantum-Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have become standard tools for investigating the properties of organic molecules. ggckondagaon.in DFT methods offer a favorable balance between computational cost and accuracy for predicting molecular structures, energies, and other properties. nrel.gov

A fundamental application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. For this compound, DFT calculations using appropriate functionals (like B3LYP or M06-2X) and basis sets (such as 6-31G(d,p) or def2-TZVP) would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer. nrel.govresearchgate.netnih.gov

These calculations also provide a detailed picture of the electronic structure. Properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges can be determined. nih.govacs.org This information is vital for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, Natural Bond Orbital (NBO) analysis can be used to quantify hyperconjugative interactions and hydrogen bonding within the molecule. acs.org

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts. acs.org Studies have shown that long-range corrected functionals can offer significant improvements in the accuracy of ¹³C NMR predictions. acs.org For this compound, such calculations would predict the chemical shifts for the non-equivalent protons and carbons in the molecule, reflecting the specific conformational and electronic environment of each nucleus.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H, N-H, C-O, and C-N stretching and bending modes. researchgate.netacs.org The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

Theoretical calculations offer profound insights into the electronic structure of this compound, which is crucial for understanding its reactivity and potential interactions. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-b.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the two amine groups, owing to the presence of lone pair electrons. These non-bonding electrons are higher in energy compared to the sigma bonds within the molecule, making them the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the anti-bonding orbitals associated with the C-O and C-N bonds of the dioxane and aminomethyl moieties. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. ajchem-b.comijcce.ac.ir

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, complements the frontier orbital analysis. In these maps, regions of high electron density (negative potential) are typically colored red, while areas of low electron density (positive potential) are shown in blue. For this compound, the MEP would show regions of high negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. ucsb.edu These sites represent the nucleophilic centers of the molecule. The hydrogen atoms of the amine groups and the methylene (B1212753) protons would exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic attack. This distribution of electron density is fundamental to the molecule's interaction with other polar molecules and its role in chemical reactions. ucsb.edu

Illustrative Data Table: Frontier Molecular Orbital Energies (Note: The following data are illustrative and based on typical values for similar organic molecules, calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound would require specific quantum chemical calculations.)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the N atoms of the amine groups. |

| LUMO | 1.2 | Distributed across the anti-bonding orbitals of the ring and side chains. |

| HOMO-LUMO Gap | 9.7 | Indicates good kinetic stability. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions at an atomic level. nih.gov For this compound, MD simulations can reveal its conformational flexibility, interactions with its environment, and the dynamic nature of its internal and external hydrogen bonds.

The behavior of this compound can be significantly influenced by the solvent environment. MD simulations can model the molecule in various solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water, ethanol). researchgate.net These simulations track the trajectory of the molecule and surrounding solvent molecules over time, allowing for the analysis of properties such as solvation shell structure, diffusion coefficients, and radial distribution functions.

In a nonpolar solvent, the molecule's conformation would be primarily governed by intramolecular forces. In polar solvents, however, intermolecular interactions with solvent molecules become dominant. In protic solvents like water, the amine and dioxane oxygen atoms of this compound would act as hydrogen bond acceptors, while the amine hydrogens would serve as hydrogen bond donors. acs.org These interactions would influence the molecule's solubility, conformational preferences, and the accessibility of its reactive sites. researchgate.net MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a dynamic understanding of the solvation process. ajchem-a.com

Illustrative Data Table: Simulated Dynamic Properties in Different Solvents (Note: This table presents hypothetical results from MD simulations to illustrate expected trends.)

| Solvent | Dielectric Constant | Predominant Interaction Type | Expected Conformational Effect |

| Hexane | 1.9 | Van der Waals | Compact, driven by intramolecular H-bonds |

| Dichloromethane | 9.1 | Dipole-dipole | Moderate extension of side chains |

| Dimethyl Sulfoxide (DMSO) | 47 | Dipole-dipole, H-bond acceptor | Significant interaction with solvent |

| Water | 80 | Extensive Hydrogen Bonding | Extended conformation, strong solvation shell |

MD simulations are instrumental in dissecting the complex network of intramolecular and intermolecular interactions that dictate the structure and properties of this compound.

Intramolecular Interactions: These are forces within the molecule itself. Key intramolecular interactions include:

Bond Stretching and Angle Bending: The constant vibrations of chemical bonds and angles.

Torsional Strain: Arising from the rotation around single bonds, which determines the conformational isomers of the dioxane ring (e.g., chair, boat, twist-boat) and the orientation of the aminomethyl side chains. researchgate.net

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonds forming between the amine hydrogens and the dioxane oxygens can significantly stabilize certain conformations. acs.org

Intermolecular Interactions: These are forces between separate molecules. For this compound, the most significant intermolecular interactions would be:

Hydrogen Bonding: In the pure substance or in protic solvents, the amine groups can form strong hydrogen bonds with neighboring molecules, acting as both donors and acceptors. sdstate.edu The dioxane oxygens can also act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C-O and C-N bonds create a net molecular dipole, leading to electrostatic interactions with other polar molecules. ucsb.edu

Analysis of these interactions through MD simulations can provide quantitative data on their relative strengths and influence on the bulk properties of the material. mdpi.com

Illustrative Data Table: Interaction Energy Contributions (Note: These are hypothetical energy values to illustrate the relative importance of different interactions for this compound in a condensed phase.)

| Interaction Type | Typical Energy Range (kJ/mol) | Significance |

| Intramolecular | ||

| Torsional Energy | 0 - 20 | Governs conformational flexibility |

| Intramolecular H-Bond | 5 - 30 | Stabilizes specific conformations |

| Intermolecular | ||

| Hydrogen Bonding | 10 - 40 | Dominant interaction in protic environments |

| Dipole-Dipole | 5 - 25 | Important for packing and solubility |

| Van der Waals | 0.4 - 4 | Contributes to overall cohesion |

Reactivity and Reaction Mechanisms of 1,3 Dioxane 5,5 Dimethanamine

Nucleophilic Reactivity of the Primary Amine Centers

The chemical behavior of 1,3-Dioxane-5,5-dimethanamine is largely dictated by the presence of two primary amine groups attached to a neopentyl-like carbon framework. These amine centers possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic and basic. This inherent nucleophilicity allows them to readily attack electron-deficient centers, participating in a wide array of chemical transformations. The reactivity of these primary amines is comparable to other aliphatic primary amines, although steric hindrance from the quaternary carbon and the adjacent dioxane ring can influence reaction rates. masterorganicchemistry.comresearchgate.net

The primary amine groups of this compound readily undergo alkylation reactions with alkyl halides through nucleophilic substitution. msu.edu The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial reaction forms a secondary amine, which can then be further alkylated to a tertiary amine and subsequently to a quaternary ammonium salt, often leading to a mixture of products. msu.edu To achieve selective mono-alkylation, a large excess of the diamine is typically used.

Acylation reactions with acyl chlorides or acid anhydrides proceed vigorously to form stable amide linkages. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The subsequent elimination of a leaving group (e.g., chloride) results in the formation of the corresponding N,N'-diacyl derivative. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). msu.edu

| Reaction Type | Electrophile | General Product | Key Reaction Conditions |

| Alkylation | Alkyl Halide (R-X) | Mono-, di-, tri-, and quaternary alkylated amines | Excess of diamine for mono-alkylation |

| Acylation | Acyl Chloride (R-COCl) | N,N'-diacyl-1,3-dioxane-5,5-dimethanamine | Presence of a non-nucleophilic base |

| Acylation | Acid Anhydride ((RCO)₂O) | N,N'-diacyl-1,3-dioxane-5,5-dimethanamine | Often requires heating |

Condensation reactions of this compound with aldehydes or ketones lead to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration of the hemiaminal yields the C=N double bond of the imine. masterorganicchemistry.comorganic-chemistry.org Given the difunctional nature of the starting material, reaction with two equivalents of a carbonyl compound can lead to the formation of a di-imine.

While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. masterorganicchemistry.com Since this compound is a primary diamine, it will not directly form enamines upon reaction with aldehydes or ketones. However, the initially formed imines can, under certain conditions, tautomerize to enamines if there is an alpha-hydrogen present on the substituent attached to the imine nitrogen, though this is not a direct reaction of the primary amine itself.

| Reactant | Product Type | General Structure of Product | Catalyst |

| Aldehyde (R-CHO) | Di-imine | (R-CH=N-CH₂)₂C(CH₂O)₂CH₂ | Acid |

| Ketone (R₂C=O) | Di-imine | (R₂C=N-CH₂)₂C(CH₂O)₂CH₂ | Acid |

As discussed in the acylation section, the reaction of this compound with carboxylic acid derivatives leads to the formation of amides.

The synthesis of ureas from this compound can be achieved through several methods. A common approach involves the reaction with isocyanates. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a substituted urea. The reaction with two equivalents of an isocyanate will yield a di-urea. Alternatively, reaction with phosgene or its equivalents, followed by reaction with another amine, can also produce ureas.

Thioureas are synthesized in a similar fashion to ureas, by reacting the diamine with isothiocyanates. researchgate.netirb.hrnih.gov The amine's lone pair attacks the carbon of the isothiocyanate group, leading to the formation of the thiourea linkage. irb.hr These reactions are generally straightforward and proceed in good yields.

| Reagent | Product Class | Key Functional Group Formed |

| Isocyanate (R-N=C=O) | Di-urea | -NH-C(=O)-NH-R |

| Isothiocyanate (R-N=C=S) | Di-thiourea | -NH-C(=S)-NH-R |

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532). Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. thieme-connect.deorganic-chemistry.org This characteristic stability and reactivity profile is a key feature of the 1,3-dioxane ring in this compound.

The 1,3-dioxane ring of this compound is stable to hydrolysis under neutral and basic conditions. thieme-connect.de However, in the presence of aqueous acid, the acetal linkage is cleaved through a ring-opening mechanism. organic-chemistry.org The mechanism is initiated by the protonation of one of the oxygen atoms in the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion). Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to the formation of a hemiacetal. Further reaction ultimately results in the cleavage of the ring to yield the corresponding 1,3-diol and the original carbonyl compound from which the acetal was formed.

Acid-Catalyzed Transformations: Under acidic conditions, the 1,3-dioxane ring is labile. thieme-connect.de Besides hydrolysis, other acid-catalyzed transformations can occur. For instance, in the presence of a Lewis acid and a reducing agent, such as LiAlH₄-AlCl₃, reductive cleavage of the C-O bonds can occur to yield hydroxy ethers. cdnsciencepub.com The regioselectivity of such ring-opening reactions can be influenced by the substituents on the ring and the reaction conditions. researchgate.net Cationic ring-opening polymerization of 1,3-dioxane derivatives can also be initiated by strong acids. rsc.orgmdpi.com

Base-Catalyzed Transformations: The 1,3-dioxane ring is generally stable to basic conditions. thieme-connect.de This stability allows for chemical modifications to be performed on other parts of the molecule, such as the primary amine groups, without affecting the integrity of the dioxane ring. Strong bases would deprotonate the primary amine groups rather than attack the dioxane ring. Therefore, base-catalyzed transformations of this compound primarily involve the reactivity of the amine functionalities rather than the dioxane ring itself.

| Condition | Reactivity of 1,3-Dioxane Ring | Typical Transformation |

| Acidic (Brønsted or Lewis) | Labile | Hydrolysis, Ring-Opening, Reductive Cleavage |

| Basic | Stable | No reaction with the ring |

Elimination Reactions and Fragmentation Pathways

Elimination reactions involving the amine groups of this compound are anticipated to proceed under specific conditions, primarily through pathways analogous to the Hofmann elimination. This reaction typically requires the conversion of the amine into a better leaving group, such as a quaternary ammonium salt. openstax.orglibretexts.org

The process would involve the exhaustive methylation of one or both amine groups with an excess of an alkylating agent like iodomethane, followed by treatment with a strong base (e.g., silver oxide) and heat. openstax.orglibretexts.org The elimination would likely follow an E2 mechanism, where the hydroxide ion abstracts a proton from the carbon beta to the positively charged nitrogen, leading to the formation of an alkene. openstax.org Given the structure of this compound, this would result in the formation of a methylene (B1212753) group on the C5 position of the dioxane ring.

Table 1: Postulated Hofmann Elimination of this compound

| Step | Reagents & Conditions | Intermediate/Product |

| Quaternization | Excess Iodomethane (CH₃I) | 5,5-Bis[(trimethylammonio)methyl]-1,3-dioxane diiodide |

| Elimination | Silver(I) oxide (Ag₂O), Water (H₂O), Heat | 5-Methylene-5-(aminomethyl)-1,3-dioxane and/or 5,5-dimethylene-1,3-dioxane |

The fragmentation of the 1,3-dioxane ring itself is another potential reaction pathway, particularly under acidic conditions. Cyclic acetals are susceptible to hydrolysis in the presence of acid, which would lead to the opening of the ring to form the corresponding diol and formaldehyde (B43269). youtube.comlibretexts.org Under mass spectrometry conditions (e.g., electron impact), fragmentation of cyclic acetals is also a well-documented process. dtic.mil The fragmentation pathways for the 1,3-dioxane ring in this molecule would likely be influenced by the presence of the aminomethyl groups, potentially leading to characteristic fragment ions.

Participation in Addition Reactions (e.g., Michael Addition to activated double bonds)

The primary amine groups of this compound are expected to be effective nucleophiles in addition reactions, most notably in Michael additions to activated double bonds. jlu.edu.cnmasterorganicchemistry.com The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com

The lone pair of electrons on the nitrogen atom of the primary amine can attack the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. jlu.edu.cnmasterorganicchemistry.com This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or in some cases, can proceed under neutral or even acidic conditions. jlu.edu.cn

The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated alkene, followed by proton transfer to generate the final addition product. wikipedia.orgchemistrysteps.com

Table 2: Predicted Michael Addition of this compound with a Generic Michael Acceptor

| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst/Solvent | Product |

| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Base (e.g., Et₃N) / THF | β-Amino ketone adduct |

| This compound | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | None / Ethanol | β-Amino ester adduct |

| This compound | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Lewis Acid (e.g., ZnCl₂) / CH₂Cl₂ | β-Amino nitrile adduct |

Advanced Applications in Chemical Research

Applications in Polymer Chemistry and Materials Science

Development of Functional Polymeric Materials with Tailored Chemical and Physical Attributes

There is currently no specific research available in the scientific literature detailing the use of 1,3-Dioxane-5,5-dimethanamine in the development of functional polymeric materials. In principle, as a diamine, it could serve as a monomer in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides or reaction with diisocyanates to form polyurethanes. The rigid 1,3-dioxane (B1201747) core would be expected to impart specific thermal and mechanical properties to the resulting polymers. However, without experimental data, any discussion of tailored chemical and physical attributes remains speculative.

Development as Ligands in Coordination Chemistry

The application of this compound as a ligand in coordination chemistry is not documented in the current body of scientific literature.

Chelating Ligands for Transition Metal and Main Group Metal Complexes

While diamines are a well-established class of chelating ligands for a wide array of transition and main group metals, there are no published studies on the formation of metal complexes specifically with this compound. The two primary amine groups are positioned to act as a bidentate ligand, but the coordination behavior, stability of the resulting complexes, and their structural characteristics have not been investigated.

Influence on Catalytic Activity and Selectivity in Metal-Mediated Reactions

Given the absence of reported metal complexes involving this compound, there is consequently no research on the influence of such complexes on catalytic activity and selectivity in metal-mediated reactions.

Catalytic Applications

There is no available research on the catalytic applications of this compound.

Organocatalysis Utilizing the Amine Functionalities

Primary amines can function as organocatalysts for various chemical transformations, often proceeding through enamine or iminium ion intermediates. However, no studies have been published that explore or demonstrate the use of this compound as an organocatalyst. Research on other dioxane derivatives, such as 2,2-dimethyl-1,3-dioxane-5-one, has been conducted in the context of organocatalytic asymmetric reactions, but this does not extend to the specific diamine . researchgate.net

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.orgepo.org For a reaction to occur between a water-soluble nucleophile and an organic-soluble substrate, the reacting ions must be brought together. This is achieved by a phase-transfer catalyst, which transports a reactant from one phase into the other, thereby accelerating the reaction. theaic.org The most common class of phase-transfer catalysts are quaternary ammonium salts. youtube.com

The compound this compound, with its two primary amine functional groups, does not function as a phase-transfer catalyst in its native state. To be active in PTC, it must first be converted into a bis-quaternary ammonium salt through exhaustive alkylation of its amine groups. This chemical modification is crucial for conferring the necessary catalytic properties. The quaternization process involves reacting the diamine with an alkyl halide, which transforms the neutral nitrogen atoms into cationic centers. This creates a dicationic salt with lipophilic (organic-soluble) characteristics, enabling it to transport anions from an aqueous phase to an organic phase.

The resulting bis-quaternary ammonium salt derived from this compound would act as a catalyst by forming an ion pair with an anion from the aqueous phase. Due to the bulky organic substituents on the nitrogen atoms, this new ion pair is soluble in the organic medium. google.com Once in the organic phase, the anion is poorly solvated and thus highly reactive, allowing it to readily react with the organic substrate. princeton.edu After the reaction, the catalyst cation returns to the aqueous interface to begin the cycle anew, meaning only a catalytic amount is required. theaic.org

The dicationic nature of a catalyst derived from this compound could offer unique catalytic activity and solubility properties compared to traditional monocatonic catalysts. The rigid 1,3-dioxane core imposes a specific spatial relationship between the two cationic centers, which could influence the catalyst's efficiency in various heterogeneous reactions.

Detailed Research Findings

While specific research on this compound as a precursor for phase-transfer catalysts is not documented, the principles of PTC and the extensive use of other diamine-derived quaternary ammonium salts provide a strong basis for its potential applications. researchgate.netacs.org Research on other bis-quaternary ammonium salts has demonstrated their effectiveness in a wide range of reactions. google.com

These reactions typically include:

Nucleophilic Substitution Reactions: Williamson ether synthesis, cyanation, and alkylation of active methylene (B1212753) compounds are classic examples of PTC applications. For instance, in the synthesis of an alkyl cyanide, the catalyst would transport the cyanide anion (CN⁻) from the aqueous phase to the organic phase to react with an alkyl halide. youtube.com

Oxidation Reactions: The use of oxidizing agents like potassium permanganate (KMnO₄) in organic solvents is facilitated by PTC. The catalyst transports the permanganate anion (MnO₄⁻) into the organic phase to oxidize substrates such as alcohols or alkenes. epo.org

Reduction Reactions: Reductions using reagents like sodium borohydride can also be performed under PTC conditions, where the catalyst aids in the transfer of the reactive species. epo.org

Alkylation and Condensation Reactions: C-, N-, O-, and S-alkylation reactions are frequently carried out using phase-transfer catalysis due to the enhanced reactivity of the nucleophile in the organic phase. google.com

A hypothetical bis-quaternary ammonium salt derived from this compound would be expected to show efficacy in these types of transformations. Its performance would be influenced by the length of the alkyl chains attached during quaternization, which affects its lipophilicity and, consequently, its solubility and efficiency in a given solvent system.

Table 1: Comparison of Phase-Transfer Catalysts

| Catalyst Type | Example Compound | Cationic Sites | Key Structural Feature | Typical Applications |

|---|---|---|---|---|

| Mono-Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | 1 | Single cationic nitrogen with four alkyl groups | Nucleophilic substitutions, oxidations |

| Bis-Quaternary Ammonium Salt | Hexamethonium bromide | 2 | Two cationic nitrogens separated by an alkyl chain | Polymer synthesis, specialized organic reactions |

| Crown Ether | 18-Crown-6 | 0 (Cation complexation) | Cyclic polyether that chelates metal cations | Solubilization of inorganic salts in organic media |

| Hypothetical Diamine-Based Catalyst | Bis-[N,N,N-trialkyl-1,3-dioxane-5,5-bis(methylammonium)] dihalide | 2 | Two cationic nitrogens on a rigid dioxane scaffold | Potential for enhanced catalytic activity in various PTC reactions |

Future Research Directions and Unexplored Avenues for 1,3 Dioxane 5,5 Dimethanamine

Discovery of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic pathways is a cornerstone for the exploration of any new chemical entity. For 1,3-Dioxane-5,5-dimethanamine, future research will likely focus on moving beyond classical multi-step procedures towards more elegant and efficient catalytic and one-pot syntheses.

A logical precursor for this target molecule is 1,3-dioxane-5,5-dimethanol, a compound used in polyurethane synthesis. researchgate.net A primary research avenue would involve the direct conversion of this diol to the corresponding diamine. One-pot reductive amination strategies, which combine alcohol dehydrogenation, imine formation, and subsequent reduction in a single vessel, could offer an efficient route. mdpi.com The development of novel catalysts, particularly those based on earth-abundant metals, will be crucial for achieving high yields and selectivity under mild conditions. mdpi.com

Furthermore, tandem reactions that form the dioxane ring and install the amine functionalities in a single, streamlined process present a significant opportunity. acs.orgkaist.ac.kr For instance, a catalytic reaction involving a suitable C1 source (like formaldehyde), a substituted propane-1,3-diol precursor, and an aminating agent could be envisioned. Research into rhodium- or ruthenium-catalyzed hydroamination could provide pathways to various cyclic diamine derivatives. acs.orgorganic-chemistry.org The goal is to create synthetic flexibility, allowing for the generation of a library of related compounds for further study. organic-chemistry.org

| Potential Synthetic Strategy | Key Research Focus | Anticipated Advantages |

|---|---|---|

| Two-Step Conversion from Diol | Optimization of intermediate steps (e.g., tosylation, halogenation) and subsequent amination. | Reliable, builds on established chemical transformations. |

| One-Pot Reductive Amination | Development of novel, highly active, and selective catalysts (e.g., Ni, Co, Ru-based). mdpi.com | Increased efficiency, reduced waste, lower operational cost. |

| Tandem Ring Formation/Amination | Design of cascade reactions using multifunctional catalysts. kaist.ac.kr | High atom economy, molecular complexity from simple precursors. kaist.ac.kr |

| Catalytic Hydroamination | Exploration of transition metal catalysts (e.g., Rh, Pd) for intramolecular cyclization/amination. organic-chemistry.org | Direct access to cyclic diamines under mild conditions. acs.org |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers powerful tools to accelerate catalyst discovery and optimize reaction conditions, saving significant experimental effort. sciopen.com For this compound, future research can harness these methods to gain deep mechanistic insights and predictively design synthetic pathways.

Mechanism Elucidation: Density Functional Theory (DFT) and ab initio methods can be used to model the conformational properties of the 1,3-dioxane (B1201747) ring and potential transition states in its synthesis. researchgate.netresearchgate.net Such studies can reveal the thermodynamics and kinetics of different reaction pathways, identify rate-limiting steps, and explain the origins of selectivity. scispace.comacs.org For example, modeling the reductive amination of the precursor diol can help in selecting catalysts that lower the activation energy for the desired transformation.

Catalyst Design: Computational screening can fast-track the discovery of new catalysts. By modeling the interaction of substrates with different catalyst active sites, researchers can predict catalytic activity and selectivity. sciopen.com This approach is particularly valuable for designing catalysts for complex transformations like ammonia (B1221849) synthesis and C-N coupling reactions. scite.ainih.gov

Predictive Modeling: The integration of machine learning and data science with computational chemistry is a rapidly emerging field. nih.govresearchgate.net By training algorithms on existing experimental data from related amine syntheses, it is possible to develop predictive models for reaction outcomes. nih.gov Such models can guide the selection of substrates, ligands, and reaction conditions to maximize the yield of this compound. nih.gov

| Computational Technique | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, transition state analysis. scispace.comacs.org | Identification of optimal reaction pathways and conditions. |

| Ab Initio Molecular Orbital Theory | Calculation of conformational energies and structural parameters. researchgate.net | Understanding molecular stability and stereoelectronics. researchgate.net |

| Machine Learning / Data Science | Predictive modeling of reaction yields and selectivity. researchgate.netnih.gov | Accelerated optimization of synthetic protocols. nih.gov |

| Virtual Screening | High-throughput computational design of catalysts. researchgate.net | Rapid identification of promising catalyst candidates. |

Exploration of its Utility in Emerging Chemical Technologies

The unique structure of this compound, featuring a rigid cyclic core and two nucleophilic amine groups, makes it an attractive building block for new materials and applications.

Polymer Synthesis: Diamines are fundamental monomers for producing high-performance polymers such as polyamides and polyimides. tandfonline.com The incorporation of the 1,3-dioxane unit into a polymer backbone could impart novel properties. The rigidity of the ring might enhance thermal stability, while the polar oxygen atoms could influence solubility and inter-chain interactions. mdpi.com Future work could explore the polycondensation of this compound with various dicarboxylic acids or dianhydrides to create new classes of polymers with potentially unique thermal, mechanical, and optical properties. acs.orgnih.gov

Coordination Chemistry and MOFs: As a bidentate ligand, this compound could be used to synthesize novel coordination complexes and metal-organic frameworks (MOFs). The spatial arrangement of the two amine groups, dictated by the dioxane ring, could lead to the formation of unique and potentially porous architectures with applications in gas storage, separation, or catalysis.

Advanced Electrolytes: Research has shown that 1,3-dioxane can be used as a precursor for in-situ polymerized electrolytes in high-voltage lithium-metal batteries. rsc.org The presence of amine groups in this compound could offer an additional dimension for tuning the properties of such polymer electrolytes, potentially improving ion transport and interfacial stability. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on green chemistry principles, including the use of renewable feedstocks and the development of biocatalytic processes. rsc.org Future research on this compound should prioritize these sustainable approaches.

Bio-based Feedstocks: There is a significant industrial push to produce diamines from renewable resources to create a more sustainable plastics industry. asm.orgnih.govcip.com.cn The precursors for the 1,3-dioxane ring, such as 1,3-propanediols, can be derived from biomass. researchgate.net Research should focus on integrated biorefinery processes that convert renewable carbon sources like sugars or vegetable oils into the necessary building blocks for this compound synthesis. njtech.edu.cnresearchgate.net

Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled selectivity under mild, aqueous conditions, representing a green alternative to traditional chemical methods. nih.gov Engineered enzymes, particularly transaminases, have proven highly effective for the asymmetric synthesis of chiral amines from ketones. nih.govresearchgate.netsemanticscholar.org A forward-looking research avenue would be the design of a biocatalytic cascade. rsc.org This could involve an enzyme to oxidize the precursor diol to a diketone, followed by a stereo-selective transaminase to install the two amine groups, potentially yielding an enantiomerically pure product. nih.gov Such biocatalytic routes are crucial for producing high-value compounds in an economically and environmentally benign manner. researchgate.net

Green Solvents and Processes: The choice of solvent significantly impacts the environmental footprint of a chemical process. rsc.orgmdpi.com Future synthetic protocols should aim to use bio-based or green solvents, minimize waste through atom-efficient reactions, and utilize recyclable catalysts to create a truly sustainable manufacturing process. rsc.orgresearchgate.net

Q & A

Q. Table 1. Key Analytical Techniques for this compound

Q. Table 2. Degradation Factors in Soil Burial Studies

| Factor | Impact on Degradation | Reference |

|---|---|---|

| Microbial Activity | Accelerates hydrolysis of amine groups | |

| Moisture Content | Enhances polymer chain scission | |

| Soil pH (Acidic) | Increases ester/acetal bond instability |

Research Gaps and Future Directions

- Toxicological Data: Limited studies exist on human health impacts. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological profiling .

- Structure-Activity Relationships: Systematically vary substituents (e.g., methyl groups) to optimize polymer stability or biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.